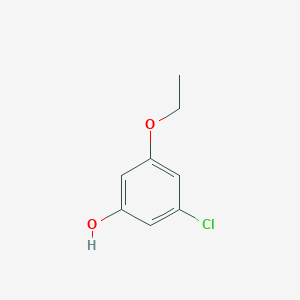

3-Chloro-5-ethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOVIBRNVOAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 3 Chloro 5 Ethoxyphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The benzene (B151609) ring of 3-Chloro-5-ethoxyphenol is substituted with three distinct groups: a hydroxyl (-OH), a chloro (-Cl), and an ethoxy (-OEt). The outcome of electrophilic aromatic substitution (EAS) reactions is dictated by the cumulative electronic and steric effects of these substituents. masterorganicchemistry.com Both the hydroxyl and ethoxy groups are powerful activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

In this compound, the substituents are located at positions 1 (-OH), 3 (-Cl), and 5 (-OEt). The positions ortho and para to the strongly activating hydroxyl and ethoxy groups are C2, C4, and C6.

Position 2: Ortho to the hydroxyl group and ortho to the ethoxy group. This position is highly activated.

Position 4: Para to the hydroxyl group and ortho to the chloro group. This position is also significantly activated.

Position 6: Ortho to the hydroxyl group and ortho to the ethoxy group. This position is electronically identical to position 2.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Type | Directing Influence |

| Hydroxyl (-OH) | 1 | Activating | ortho, para (positions 2, 4, 6) |

| Chloro (-Cl) | 3 | Deactivating | ortho, para (positions 2, 4) |

| Ethoxy (-OEt) | 5 | Activating | ortho, para (positions 2, 4, 6) |

Given the cooperative activation at positions 2, 4, and 6 by the hydroxyl and ethoxy groups, these sites are the most probable locations for electrophilic attack. The strong activation from the -OH and -OEt groups generally overrides the deactivating effect of the chlorine atom. masterorganicchemistry.com Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ in a suitable solvent), and Friedel-Crafts reactions are expected to yield polysubstituted products, with the electrophile adding primarily to the positions most activated by the oxygen-containing functional groups. libretexts.orguomustansiriyah.edu.iq

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The oxygen atom of the phenolic hydroxyl group is nucleophilic and can react with various electrophiles. msu.edu This reactivity is often enhanced by converting the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide ion, through treatment with a base like sodium hydroxide (B78521) or cesium carbonate. nih.gov

Key reactions include:

Etherification: The phenoxide ion can undergo Williamson ether synthesis by reacting with alkyl halides to form a new ether. For example, reaction with methyl iodide would yield 3-chloro-5-ethoxy-1-methoxybenzene. This reaction is a classic example of nucleophilic substitution where the phenoxide displaces a halide ion. msu.edu

Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This transformation is crucial for creating ester derivatives which can act as prodrugs or intermediates in further synthesis. researchgate.net

Reaction with Phosphonium Salts: The hydroxyl group can be activated by reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), forming a reactive intermediate that can subsequently be displaced by other nucleophiles. nih.gov

Transformations at the Ether Linkage (e.g., Cleavage, Modification)

The ethyl ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions. Aryl ethers are resistant to many reagents but can be cleaved by strong acids. The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group in an Sₙ2-type mechanism. This process would convert the ethoxy group back into a hydroxyl group, yielding 3-chloro-5-hydroxyphenol, and producing ethyl halide as a byproduct.

Alternative methods for aryl ether cleavage exist, including the use of Lewis acids like boron tribromide (BBr₃) or other specialized reagents. The synthesis of aryl ethers containing fluorinated alkyl groups has also been explored, demonstrating methods to form such linkages by reacting phenols with specific fluoroalkenes or fluoroalkanes under basic conditions. beilstein-journals.orgresearchgate.net

Formation of Polyfunctionalized Derivatives as Synthetic Intermediates

This compound serves as a valuable scaffold for constructing more complex, polyfunctionalized molecules that are important intermediates in various fields of chemistry. researchgate.netacs.org

Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. derpharmachemica.com A common synthetic route to pyrazolines begins with substituted phenols. dergipark.org.trijfmr.com The general pathway involves a multi-step synthesis:

Introduction of a Carbonyl Group: An acetyl group is introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. For this compound, this acylation would likely occur at one of the activated positions (C2, C4, or C6).

Chalcone (B49325) Formation: The resulting phenolic ketone undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde. This reaction forms an α,β-unsaturated ketone known as a chalcone. nih.gov

Cyclization Reaction: The chalcone is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine. ijfmr.com An intramolecular cyclization occurs, where the hydrazine adds to the double bond and condenses with the carbonyl group to form the five-membered pyrazoline ring. dergipark.org.tr

This synthetic sequence effectively uses the phenol scaffold to build complex heterocyclic systems. nih.govresearchgate.net

Schiff bases, characterized by a carbon-nitrogen double bond (imine), are another important class of derivatives. researchgate.net They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. To prepare a Schiff base from this compound, an amino group must first be introduced onto the ring. This is usually achieved through:

Nitration: An electrophilic aromatic substitution reaction to add a nitro (-NO₂) group to one of the activated positions on the ring.

Reduction: The nitro group is then reduced to a primary amine (-NH₂) using reagents like SnCl₂/HCl, H₂/Pd-C, or other standard methods.

The resulting aminophenol derivative can then be condensed with various aldehydes or ketones to form the corresponding Schiff base. These molecules are of significant interest as ligands in coordination chemistry because they possess both a phenolic oxygen and an imine nitrogen which can act as donor atoms to coordinate with metal ions, forming stable metal complexes. researchgate.net

Phenolic compounds have long been fundamental building blocks in material science, particularly in the synthesis of polymers. Derivatization of phenols is a key strategy for creating polymer precursors with tailored properties. researchgate.net For example, the hydroxyl group of this compound can be used in condensation polymerization reactions.

One major application is in the synthesis of phenolic resins (phenol-formaldehyde resins). While phenol itself is the most common monomer, substituted phenols are used to modify the properties of the resulting polymer, such as solubility, thermal stability, and reactivity.

Another area is the synthesis of poly(aryl ether)s . The nucleophilic hydroxyl group, especially as its phenoxide, can react with activated aryl halides in a nucleophilic aromatic substitution reaction to form a repeating ether linkage, leading to the formation of high-performance polymers like poly(ether ether ketone) (PEEK) or poly(ether sulfone) (PES). The specific substituents on the phenol monomer influence the final properties of the polymer.

Oxidative and Reductive Transformations of the Compound

There is a lack of specific studies on the oxidative and reductive transformations of this compound. General principles of organic chemistry suggest that the phenol group could be susceptible to oxidation, potentially forming quinone-like structures, while the chlorinated aromatic ring could undergo reduction under specific catalytic conditions. However, without experimental data, these remain theoretical possibilities.

For related chlorophenols, research has shown that microbial systems can facilitate reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.net Similarly, oxidative transformations of other phenols can be achieved using various chemical reagents or enzymatic systems, often leading to the formation of catechols or hydroquinones. epa.gov The presence of both a chloro and an ethoxy group on the aromatic ring of this compound would influence the electron density and steric accessibility of the molecule, thereby affecting its reactivity in such transformations compared to simpler phenols.

Studies on Degradation Pathways and Chemical Stability

Detailed studies on the degradation pathways and chemical stability of this compound have not been identified in a review of available scientific literature. The stability of a chemical compound is influenced by factors such as temperature, pH, light, and the presence of other reactive species.

General knowledge of chlorophenols suggests that they can be degraded through various mechanisms, including microbial degradation and photodegradation. researchgate.net Microbial degradation of chlorophenols can occur under both aerobic and anaerobic conditions, often involving initial hydroxylation or dehalogenation steps. researchgate.net The persistence of such compounds in the environment is a key area of study, but specific data for this compound is not available.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Chloro-5-ethoxyphenol in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to establish through-bond and through-space correlations.

In a typical ¹H NMR spectrum, the aromatic protons of this compound exhibit distinct signals, the chemical shifts of which are influenced by the electronic effects of the chloro, ethoxy, and hydroxyl substituents. The ethoxy group gives rise to a characteristic triplet and quartet pattern corresponding to the methyl and methylene (B1212753) protons, respectively. The phenolic proton signal is also observable.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with carbons attached to electronegative substituents appearing at different fields compared to the others.

2D NMR Techniques:

To unambiguously assign the complex NMR spectra and to confirm the structural arrangement, various 2D NMR techniques are utilized. wikipedia.org These experiments distribute the NMR signals into two frequency dimensions, enhancing resolution and providing correlation information that is not available in 1D spectra. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the molecule. wikipedia.orglibretexts.org For this compound, COSY spectra would show correlations between the coupled protons of the ethoxy group and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D technique that correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.orglibretexts.org This experiment is invaluable for assigning the signals of the carbon atoms in the molecule by linking them to their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is crucial for establishing the connectivity between different functional groups in this compound, for instance, by showing correlations between the ethoxy protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. It detects through-space correlations based on the Nuclear Overhauser Effect (NOE), which is useful for determining the three-dimensional structure and conformation of the molecule in solution. wikipedia.org

The combined application of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in this compound, thereby confirming its covalent structure. nih.govsci-hub.se

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Vibrations and Functional Groups

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular vibrations and the functional groups present in this compound. sci-hub.se These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes. researchgate.net

FT-IR Spectroscopy:

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its specific functional groups. sci-hub.se Key vibrational modes include:

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group. The broadness is often due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group is observed between 2850-3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibrations of the ether (Ar-O-CH₂) and phenolic (Ar-OH) C-O bonds are typically found in the 1000-1300 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹.

FT-Raman Spectroscopy:

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond. researchgate.net

The combination of FT-IR and FT-Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound, confirming the presence of its key functional groups and providing insights into its molecular structure. sci-hub.senih.gov

Mass Spectrometry (HRMS, LCMS, GCMS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), as well as hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are commonly employed. nih.govdata.gov.uk

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. nih.gov The presence of chlorine is readily identified by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. data.gov.uk This technique is well-suited for the analysis of moderately polar compounds like this compound. The compound is first separated from any impurities on an LC column and then introduced into the mass spectrometer for detection and analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique where the sample is first vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. researchgate.netresearchgate.net For a phenolic compound like this compound, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior. researchgate.net

Fragmentation Analysis:

In the mass spectrometer, the molecular ion of this compound can be induced to fragment into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule would include the loss of the ethoxy group, the chlorine atom, and other small neutral molecules. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound.

The following table summarizes the expected mass spectrometric data for this compound:

| Technique | Information Obtained | Expected Results for this compound |

| HRMS | Precise molecular weight and elemental composition. | Accurate mass of the molecular ion (C₈H₉ClO₂), confirming the formula. Isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |

| LC-MS | Separation from non-volatile impurities and molecular weight information. | A distinct peak at a specific retention time corresponding to the molecular weight of the compound. |

| GC-MS | Separation from volatile impurities and fragmentation pattern. | A peak at a specific retention time with a characteristic mass spectrum showing the molecular ion and fragment ions. |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. fzu.czrsc.org If a suitable single crystal of this compound can be grown, SC-XRD analysis can provide definitive information about its molecular structure, including bond lengths, bond angles, and torsion angles. rsc.orgbohrium.com

The process involves irradiating a single crystal with a focused X-ray beam. fzu.cz The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. fzu.cz This data is then used to construct a three-dimensional electron density map of the unit cell, from which the positions of the individual atoms can be determined. fzu.cz

For this compound, a successful SC-XRD study would reveal:

Molecular Conformation: The exact spatial orientation of the ethoxy group relative to the phenyl ring and the planarity of the aromatic system.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl group and halogen bonding involving the chlorine atom, which dictate the packing of the molecules in the crystal lattice. fzu.cz

Crystallographic Data: Precise unit cell dimensions, space group, and other crystallographic parameters that uniquely define the crystal structure.

The following table outlines the type of information that would be obtained from a single-crystal X-ray diffraction study of this compound:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-Cl). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-O-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Hydrogen Bonding | The distances and angles of any hydrogen bonds present in the crystal structure. |

Methodological Aspects of UV-Visible Spectroscopy in Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. sci-hub.se When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is related to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene (B151609) ring. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the ring. The hydroxyl (-OH), ethoxy (-OCH₂CH₃), and chloro (-Cl) groups are all auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The analysis of the UV-Vis spectrum of this compound can provide insights into:

Electronic Transitions: Identification of the types of electronic transitions occurring within the molecule.

Conjugation: Information about the extent of the conjugated π-electron system.

Effect of Substituents: Understanding how the different functional groups affect the electronic structure of the benzene ring.

The following table summarizes the expected UV-Visible spectroscopic data for this compound:

| Parameter | Description | Expected Observation |

| λ_max | Wavelength of maximum absorbance. | One or more absorption bands in the UV region, characteristic of a substituted benzene ring. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | The intensity of the absorption bands will be influenced by the nature of the electronic transitions. |

Computational and Theoretical Chemistry Investigations of 3 Chloro 5 Ethoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-5-ethoxyphenol, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations also provide a wealth of information about the molecule's electronic properties. While specific DFT data for this compound is not extensively published, studies on analogous compounds like 3-chloro-5-methoxyphenol (B1581831) offer valuable insights. In such studies, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to achieve a balance between accuracy and computational cost. The geometry optimization process calculates the minimum energy conformation, which corresponds to the most stable structure of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For substituted phenols, the nature and position of the substituents significantly influence the energies of the frontier orbitals and the energy gap. In the case of this compound, the chlorine atom, being an electron-withdrawing group, and the ethoxy group, an electron-donating group, will have opposing effects on the electron density distribution in the aromatic ring, thereby affecting the HOMO and LUMO energy levels. The HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, while the LUMO is often distributed over the aromatic system. The precise energy values would require specific DFT calculations for this molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.5 to -9.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.5 to 8.5 | Difference between ELUMO and EHOMO |

Note: The values in the table are hypothetical and based on typical ranges for similar phenolic compounds. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The chlorine atom, due to its high electronegativity, would also contribute to a region of negative potential. The aromatic ring itself will have a complex distribution of charge due to the competing effects of the electron-donating ethoxy group and the electron-withdrawing chloro group. Analysis of the MEP provides a visual representation of the molecule's polarity and its potential interaction sites with other molecules. nih.govrsc.org

Theoretical vibrational frequency calculations using DFT are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimentally obtained spectra.

A study on the similar molecule 3-chloro-5-methoxyphenol demonstrated that DFT calculations can accurately predict vibrational frequencies. researchgate.net It is common for calculated frequencies to be systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data. researchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as O-H stretching, C-Cl stretching, and various bending and rocking modes of the aromatic ring and its substituents. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3600-3700 | ~3400-3600 | Hydroxyl group stretching |

| ν(C-Cl) | ~700-800 | ~650-750 | Carbon-chlorine stretching |

| Ring Breathing | ~1000 | ~990 | Aromatic ring vibration |

Note: The frequency ranges are typical for phenolic compounds and are for illustrative purposes.

Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the hydroxyl proton to one of the carbon atoms of the aromatic ring, forming a cyclohexadienone structure. Computational studies, typically using DFT, can be employed to calculate the relative energies of the phenol and its potential keto tautomers. orientjchem.org

In general, for simple phenols, the enol (phenol) form is significantly more stable than the keto form due to the aromaticity of the benzene (B151609) ring. orientjchem.org DFT calculations would likely confirm that the equilibrium for this compound lies overwhelmingly towards the phenolic form. These studies would involve optimizing the geometries of both the phenol and its keto tautomers and then comparing their electronic energies. The energy difference provides a quantitative measure of the relative stability and the position of the tautomeric equilibrium. orientjchem.org

Quantum Chemical Descriptors and Their Utility in Chemical Reactivity Prediction

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. For this compound, these descriptors can help predict its behavior in chemical reactions.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors, calculated for this compound, would provide a detailed picture of its reactivity profile. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

| Descriptor | Calculated Value | Significance |

|---|---|---|

| Ionization Potential (I) | ~8.5-9.5 eV | Indicates the ease of losing an electron. |

| Electron Affinity (A) | ~1.0-2.0 eV | Indicates the ability to accept an electron. |

| Electronegativity (χ) | ~4.75-5.75 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | ~3.25-4.25 eV | Resistance to deformation of electron cloud. |

Note: The values are hypothetical and based on typical ranges for similar phenolic compounds. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemicalbook.com For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can provide valuable information about its conformational preferences and the dynamics of its interactions with other molecules, such as solvent molecules. chemicalbook.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then solving Newton's equations of motion for every atom in the system. This would generate a trajectory of the molecule's movement, from which various properties can be analyzed. For instance, one could study the preferred orientation of the ethoxy group relative to the phenol ring and the timescale of its rotations. Furthermore, MD simulations can be used to investigate intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and surrounding water molecules. This provides a dynamic picture of the molecule's behavior that complements the static information obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. These models are built by correlating variations in the chemical structure with changes in biological activity. For phenolic compounds, including chlorophenols, QSAR is a valuable tool for predicting activities such as toxicity or enzyme inhibition. nih.govnih.gov

Detailed research into the QSAR of chlorophenols has identified several key molecular descriptors that are often crucial in determining their biological effects. These descriptors typically fall into categories representing lipophilic, electronic, and steric properties. nih.gov For instance, the n-octanol/water partition coefficient (log Kow) is a common descriptor for lipophilicity, while Hammett constants (σ) and the acid dissociation constant (pKa) describe electronic effects. nih.gov Steric factors can be represented by parameters like the perimeter of the efficacious section. nih.gov

In studies on the cytotoxicity of chlorophenols, regression analysis has shown that log Kow is a dominant predictive factor for toxicity over various exposure times. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. These methods build a 3D model of the molecules and calculate steric and electrostatic fields around them. For a series of chlorophenols, a CoMFA model indicated that the electrostatic field had a greater contribution to biological activity than the steric field, yielding a model with high consistency and predictability. nih.gov Similarly, a CoMSIA model incorporating electrostatic, hydrophobic, and steric fields showed a high relative contribution of the electrostatic field to the biological activity. nih.gov

While specific QSAR models for this compound are not extensively documented in publicly available literature, models developed for related chlorophenol and phenolic derivatives can provide insights. nih.govnih.gov A hypothetical QSAR model for a series of substituted phenols might look like the following, where activity is predicted based on key descriptors. The equation would be derived from a training set of molecules and then used to predict the activity of new or untested compounds like this compound.

Hypothetical QSAR Model for Phenolic Compounds The following interactive table illustrates a potential QSAR model. The predicted pIC50 values are calculated based on a hypothetical equation: pIC₅₀ = 2.5 + (0.4 * LogP) - (0.2 * pKa) + (0.1 * PSA)

| Compound | LogP | pKa | Polar Surface Area (PSA) | Predicted pIC₅₀ |

|---|---|---|---|---|

| Phenol | 1.48 | 9.95 | 20.23 | 3.11 |

| 4-Chlorophenol (B41353) | 2.39 | 9.38 | 20.23 | 3.58 |

| 3,5-Dichlorophenol | 3.05 | 8.18 | 20.23 | 4.08 |

| This compound | 2.90 | 9.10 | 29.46 | 4.78 |

In Silico Studies of Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions and for screening virtual libraries of compounds for potential biological activity. nih.gov

For phenolic compounds, molecular docking has been used to investigate their interactions with various biological targets. For example, studies have explored the docking of substituted phenols into the active site of enzymes like tyrosinase to determine if they act as substrates or inhibitors. mdpi.comnih.gov Such studies analyze the distance and geometry of the ligand relative to key residues and catalytic components in the enzyme's active site. mdpi.com Similarly, docking studies on natural phenolic compounds with phospholipase A2 (PLA2) have been conducted to understand their anti-inflammatory potential by inhibiting this enzyme. ufms.brresearchgate.net

In a typical molecular docking study involving a compound like this compound, the 3D structure of the ligand is generated and optimized. The crystal structure of the target protein is obtained from a database like the Protein Data Bank. ufms.br The ligand is then placed into the active site of the receptor, and a scoring function is used to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. researchgate.net

While specific docking studies for this compound are not widely reported, its interaction with a potential target can be hypothesized based on studies of similar molecules. For instance, docking it into an enzyme active site could reveal hydrogen bonding via its hydroxyl group and hydrophobic interactions involving its ethoxy and chloro-substituted phenyl ring.

Hypothetical Molecular Docking Results for this compound This interactive table presents hypothetical docking results of this compound with a representative enzyme target, based on common findings for phenolic compounds.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Tyrosinase | -7.5 | His244, His259, Val283 | Hydrogen Bond, Hydrophobic |

| Phospholipase A2 | -8.2 | Gly30, His48, Asp49 | Hydrogen Bond, van der Waals |

| Androgen Receptor | -9.1 | Arg752, Gln711, Thr877 | Hydrogen Bond, Pi-Alkyl |

Applications in Advanced Organic Synthesis and Materials Science

3-Chloro-5-ethoxyphenol as a Key Building Block in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, a building block is a molecule that contributes a specific structural element to a larger, more complex target molecule. Substituted phenols are fundamental building blocks in the synthesis of a wide array of compounds, from pharmaceuticals to agrochemicals. The utility of this compound would lie in its unique substitution pattern, which offers regiochemical control and functional group handles for further transformations.

The phenolic hydroxyl group can be readily converted into other functional groups or used as a nucleophile in etherification or esterification reactions. The chloro substituent provides a site for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, or amino groups. The ethoxy group, generally stable, can influence the electronic properties and solubility of the resulting molecules.

A hypothetical multi-step synthesis could involve the initial protection of the phenol (B47542), followed by a palladium-catalyzed cross-coupling reaction at the chloro position, and subsequent deprotection and modification of the hydroxyl group to build a more complex molecular architecture.

Development of Novel Heterocyclic Compounds Incorporating the Ethoxyphenol Moiety

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. The synthesis of novel heterocycles often relies on the strategic use of functionalized aromatic precursors. This compound could serve as a precursor for various heterocyclic systems.

For instance, the phenolic hydroxyl group and the adjacent aromatic carbons can participate in cyclization reactions to form benzofurans or benzoxazines. The chloro- and ethoxy- substituents would then be incorporated into the final heterocyclic structure, potentially modulating its biological activity or material properties.

One could envision a reaction sequence where the phenol is first O-alkylated with a bifunctional reagent, followed by an intramolecular cyclization that involves the chloro-substituent, leading to the formation of a novel heterocyclic ring system.

Synthesis of Polymeric Materials and Advanced Functional Composites

Phenolic compounds are crucial monomers in the synthesis of various polymers, most notably phenolic resins. The properties of these polymers can be tailored by the specific substituents on the phenol ring. This compound could potentially be used as a monomer or a co-monomer in polymerization reactions.

The phenolic hydroxyl group can react with aldehydes, such as formaldehyde, to form thermosetting resins. The chloro and ethoxy groups would become part of the polymer backbone, imparting specific properties such as flame retardancy (due to the chlorine atom) and altered solubility or thermal stability.

Furthermore, this compound could be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties, allowing it to be incorporated into addition polymers. The resulting functional polymers could find applications in coatings, adhesives, or as components in advanced composite materials.

Role in Catalyst Development and Ligand Design

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Ligands are organic molecules that bind to a central metal atom. The electronic and steric properties of the ligand are critical for the performance of the catalyst. Substituted phenols can be precursors to a variety of ligands.

This compound could be elaborated into multidentate ligands. For example, functional groups capable of coordinating to metal ions could be introduced ortho to the hydroxyl group. The electronic nature of the aromatic ring, influenced by the chloro and ethoxy substituents, would in turn affect the properties of the resulting metal complex.

A potential synthetic route to a ligand could involve the ortho-formylation of the phenol, followed by condensation with a chiral amine to generate a Schiff base ligand. Such a ligand, when complexed with a transition metal, could be investigated for its catalytic activity in asymmetric synthesis.

In Vitro Biological Activity Investigations and Molecular Mechanism Studies

Antimicrobial Activity Studies Against Specific Microbial Strains (e.g., Antibacterial, Antifungal)

For instance, chlorinated phenols have demonstrated broad-spectrum activity against a range of bacteria and fungi. wikipedia.org Studies on various chlorinated phenol (B47542) derivatives have shown that their cytotoxic effects, which are linked to their antimicrobial action, tend to increase with the degree of chlorination. nih.gov It has been observed that chlorinated phenols can induce a state of physiological antibiotic resistance in bacteria like Pseudomonas aeruginosa by upregulating efflux pumps. oup.comoup.com This indicates a direct interaction with bacterial cellular processes.

The presence of an ethoxy group, in addition to the chloro-substituent, may further modulate this activity. While specific data for 3-Chloro-5-ethoxyphenol is absent, research on other phenolic compounds, such as thymol (B1683141) derivatives, has shown that chlorination can confer potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. oit.edu

Table 1: Antimicrobial Activity of Related Phenolic Compounds

| Compound | Microbial Strain | Activity | Reference |

|---|---|---|---|

| Phenol | General Bacteria & Fungi | Bacteriostatic at 0.1-1%, Bactericidal at 1-2% | wikipedia.org |

| Chlorinated Phenols | Pseudomonas aeruginosa | Induces antibiotic resistance | oup.comoup.com |

| Hexachlorophene | Gram-positive bacteria | Bactericidal | oit.edu |

This table presents data for related compounds to infer the potential activity of this compound.

Investigation of Enzyme Inhibition Potentials (e.g., Myeloperoxidase, Amylase, Protein Kinase)

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on similar phenolic structures. Phenolic compounds are known to interact with enzymes, often leading to inhibition through various mechanisms, including binding to active sites or allosteric sites. icdst.org

Research has shown that various plant-derived phenolic compounds can inhibit enzymes such as α-amylase and trypsin by covalently modifying amino acid residues. nih.gov In the context of chlorinated phenols, studies have demonstrated their ability to inhibit cytochrome P450 (CYP) isoforms, which are crucial for metabolism. Specifically, trichlorophenols and tetrachlorophenols have been found to be potent inhibitors of CYP2C8 and CYP2C9. nih.gov Another study indicated that chlorinated phenols exhibit a low to moderate potential to inhibit cholinesterases, depending on the substitution pattern. dergipark.org.tr

Given that this compound is a chlorinated phenol, it is plausible that it could exhibit inhibitory activity against certain enzymes, potentially including metabolic enzymes like CYPs. The specific inhibitory profile and potency would, however, depend on the precise interactions dictated by its unique substitution pattern.

Table 2: Enzyme Inhibition by Related Phenolic Compounds

| Compound Class | Enzyme Target | Inhibition Effect | Reference |

|---|---|---|---|

| Plant Phenols | α-Amylase, Trypsin | Inhibition | nih.gov |

| Trichlorophenols | CYP2C9 | Competitive Inhibition (IC50 = 30.3 µM for 2,4,6-TCP) | nih.gov |

| Tetrachlorophenols | CYP2C8, CYP2C9 | Non-competitive/Competitive Inhibition (IC50 from 5.8 to 27.3 µM) | nih.gov |

This table presents data for related compounds to infer the potential activity of this compound.

Antioxidant Activity Evaluation via Radical Scavenging Assays

The antioxidant potential of phenolic compounds is one of their most well-documented biological activities. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, a process often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

The antioxidant capacity of phenols is influenced by their substitution pattern. While some studies suggest that the presence of electron-donating groups can enhance antioxidant activity, the effect of halogenation is more complex. Halogen atoms are electron-withdrawing, which could potentially decrease the hydrogen-donating ability of the phenolic hydroxyl group.

Structure-Activity Relationship (SAR) Exploration for Mechanistic Insights

The biological activities of phenolic compounds are intrinsically linked to their chemical structure. For chlorinated phenols, a general trend observed is that their toxicity and antimicrobial efficacy often increase with the number of chlorine atoms. canada.ca The position of the chlorine atoms also plays a crucial role in determining the compound's biological effects.

Quantitative structure-activity relationship (QSAR) studies on a series of mono-alkylated and halogenated phenols have shown that their toxicity can be modeled based on their hydrophobicity (log Kow) and electronic effects (Hammett sigma constant or pKa). nih.gov This suggests that both the ability of the compound to partition into biological membranes and its electronic properties are key determinants of its activity.

Evaluation of In Vitro Cytotoxicity on Cell Lines (excluding human clinical efficacy)

The cytotoxic potential of this compound can be anticipated based on the known effects of related compounds. Chlorinated phenols are recognized as environmental contaminants with cytotoxic properties. researchgate.netnih.gov Their toxicity can manifest through various mechanisms, including oxidative stress, DNA damage, and disruption of cellular metabolism. nih.gov

Studies have shown that chlorinated phenol derivatives exhibit cytotoxic effects on a variety of cell types, including mammalian cells. nih.gov The degree of cytotoxicity has been observed to increase with the level of chlorination and the presence of a methoxy (B1213986) group. nih.gov Research on substituted phenols has demonstrated their ability to induce cytotoxicity in melanoma cell lines, with alkoxy-substituted phenols like 4-ethoxyphenol (B1293792) showing significant effects, including cell cycle arrest. nih.gov

Given these findings, it is highly probable that this compound would exhibit dose-dependent cytotoxicity in various cell lines. The specific IC50 values would need to be determined through direct experimental testing.

Table 3: In Vitro Cytotoxicity of Related Phenolic Compounds

| Compound | Cell Line | Cytotoxic Effect | Reference |

|---|---|---|---|

| Chlorinated Phenol Derivatives | Various (algae, bacteria, plant, animal) | Cytotoxic, effect increases with chlorination | nih.gov |

| 4-Ethoxyphenol | Melanoma cells | Reduction in cell numbers, S-phase arrest | nih.gov |

This table presents data for related compounds to infer the potential activity of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel, Efficient, and Sustainable Synthetic Routes

The future development of applications for 3-Chloro-5-ethoxyphenol hinges on the availability of efficient and sustainable methods for its synthesis. Current synthetic approaches may rely on multi-step processes that can be resource-intensive. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of exploration include:

Catalytic C-H Functionalization: Directing the chlorination and ethoxylation of a phenol (B47542) precursor at the meta-positions through advanced catalytic systems could provide a more atom-economical route.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Bio-catalysis: Investigating enzymatic pathways for the synthesis of this compound could lead to highly selective and environmentally benign production methods.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst design and selectivity |

| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup costs, potential for clogging |

| Bio-catalysis | High selectivity, mild reaction conditions | Enzyme stability and availability |

Comprehensive Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the chloro, ethoxy, and hydroxyl groups can lead to complex reactivity patterns.

Future mechanistic studies should focus on:

Electrophilic and Nucleophilic Aromatic Substitution: Elucidating the directing effects of the existing substituents on the aromatic ring to predict the regioselectivity of further functionalization.

Oxidative Coupling Reactions: Investigating the potential for this compound to undergo oxidative coupling to form novel dimeric or polymeric structures with interesting material properties.

Reaction Kinetics and Intermediates: Utilizing advanced spectroscopic techniques and computational methods to identify and characterize transient intermediates and determine reaction rate laws.

Expansion of Computational Modeling to Predict Novel Reactivity and Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) studies, for example, can provide insights into molecular structure, electronic properties, and reaction energetics.

Future computational efforts should be directed towards:

Predicting Spectroscopic Signatures: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and its derivatives.

Modeling Reaction Pathways: Simulating reaction mechanisms to identify transition states and calculate activation energies, which can help in the rational design of catalysts and reaction conditions.

Virtual Screening for Biological Activity: Using molecular docking and quantitative structure-activity relationship (QSAR) models to predict the potential biological targets and activities of derivatives of this compound. smolecule.combldpharm.com

Exploration of New Applications in Emerging Fields

The unique combination of functional groups in this compound suggests its potential for use in a variety of emerging technologies. Research in this area is largely unexplored and represents a significant opportunity for innovation.

Potential new applications include:

Optoelectronics: As a building block for the synthesis of novel organic light-emitting diode (OLED) materials or liquid crystals. The electronic properties of the substituted phenol ring could be tuned to achieve desired photophysical characteristics.

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

Substituted phenols are a well-established class of compounds with a wide range of biological activities. By using this compound as a scaffold, it is possible to design and synthesize a library of advanced derivatives with potentially enhanced or novel biological properties.

Future research in this domain should involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives to identify key structural features responsible for a particular effect.

Agrochemicals: Exploring its potential as a precursor for new herbicides or fungicides, as many commercial agrochemicals contain halogenated phenolic structures.

Pharmaceuticals: Investigating its use as an intermediate in the synthesis of new drug candidates. The chloro and ethoxy groups can influence the lipophilicity and metabolic stability of a molecule, which are important pharmacokinetic properties.

Q & A

Q. How can researchers address batch-to-batch variability in toxicity assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.